![molecular formula C7H8F3NOS2 B1531945 1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol CAS No. 1344284-89-4](/img/structure/B1531945.png)
1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol
Übersicht
Beschreibung
1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol, also known as 1,1,1-Trifluoro-3-thiocarboxypropane-2-ol or TCTP, is a highly fluorinated organosulfur compound with a wide range of uses in scientific research. It is a colorless liquid, soluble in most organic solvents and has a wide range of applications in organic synthesis, analytical chemistry, and biochemistry. The compound has been studied extensively for its unique properties and has been used in various applications, such as in the synthesis of drugs, as a catalyst in organic reactions, and as a fluorescent probe for the detection of biological molecules.
Wissenschaftliche Forschungsanwendungen
Kinetic Resolution and Epoxypropane Synthesis
Highly Stereocontrolled Access to 1,1,1-Trifluoro-2,3-epoxypropane involves the preparation of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol in high enantiomeric purity through lipase-mediated kinetic resolution. This resolved alcohol can be converted into 1,1,1-trifluoro-2,3-epoxypropane, showcasing a pathway for producing complex fluorinated compounds with specific stereochemistry (Shimizu, Sugiyama, & Fujisawa, 1996).
Regioselective Cycloadditions
Alpha-sulfanyl and alpha-selanyl propadienyl cations are generated and used in regioselective cycloadditions with thioamides and selemides, leading to the formation of multifunctionalized thiazoles and selenazoles. This method demonstrates the compound's utility in synthesizing heterocyclic structures with potential biological activity (Yoshimatsu et al., 2009).
Ionic Liquid and Solvent Interaction Studies
Investigations into Ion Pairs of 1-Butyl-3-Methylimidazolium Triflate in Propan-1-ol reveal insights into the behavior of ionic liquids in solvents, which is crucial for understanding solvent effects in various chemical processes and applications (Kiefer et al., 2020).
Antiandrogen Activity and Drug Development
Research into Nonsteroidal antiandrogens including the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, highlights the importance of fluorinated compounds in the development of pharmaceuticals targeting androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Advanced Catalysis Techniques
Scandium Trifluoromethanesulfonate serves as an extremely active Lewis acid catalyst for acylation of alcohols with acid anhydrides and mixed anhydrides, underscoring the compound's significance in facilitating complex organic transformations (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group, like “1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol”, are often used as bioisosteres to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Mode of Action
The trifluoromethyl group in “1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol” might interact with its targets by forming strong bonds due to the high electronegativity of fluorine . The thiazole ring could potentially interact with biological targets through pi stacking or hydrogen bonding.
Biochemical Pathways
The exact biochemical pathways affected by “1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol” are unknown without specific study data. Compounds with similar structures have been used in the synthesis of disruptors for glucokinase-glucokinase regulatory protein (gk-gkrp), which may act as potential targets for type ii diabetics .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially increase the compound’s metabolic stability and lipophilicity, which could affect its absorption and distribution .
Result of Action
Without specific studies, it’s difficult to predict the exact molecular and cellular effects of “1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol”. If it acts as a gk-gkrp disruptor like other similar compounds, it could potentially affect glucose metabolism .
Action Environment
The action, efficacy, and stability of “1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol” could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. The trifluoromethyl group could potentially increase the compound’s stability under various conditions .
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NOS2/c1-4-2-13-6(11-4)14-3-5(12)7(8,9)10/h2,5,12H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXAMSHQWNCOHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1531864.png)
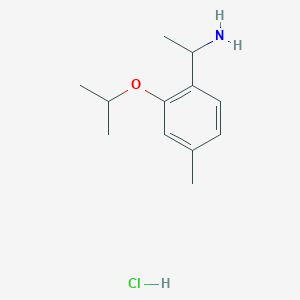
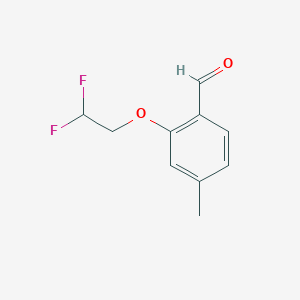
![1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1531868.png)
![tert-butyl (3R,4R)-3-[(4-fluorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1531869.png)


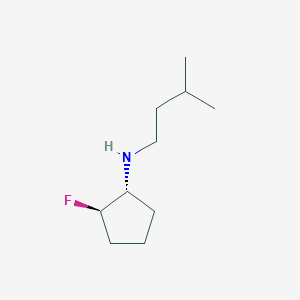

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate](/img/structure/B1531876.png)
![6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1531877.png)
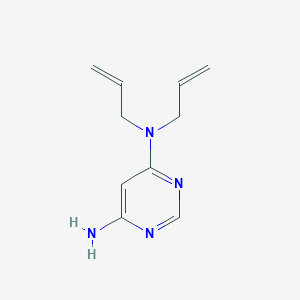
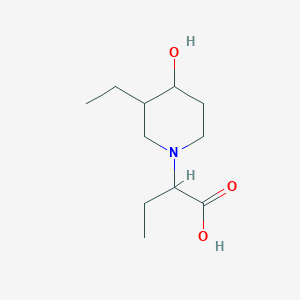
![1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531884.png)